Methyl 6-(phenylamino)nicotinate is an organic compound classified as a nicotinate derivative. Its chemical structure features a methyl ester group attached to the nicotinic acid skeleton, with a phenylamino substituent at the 6-position. This compound is identified by the Chemical Abstracts Service number 51269-86-4 and has a molecular formula of and a molecular weight of 228.25 g/mol .
Methyl 6-(phenylamino)nicotinate is synthesized primarily in laboratory settings, although it can also be produced on an industrial scale. It belongs to the class of compounds known as nicotinates, which are esters derived from nicotinic acid. The presence of both the methyl ester and phenylamino groups distinguishes it from simpler derivatives of nicotinic acid.
The synthesis of Methyl 6-(phenylamino)nicotinate typically involves the esterification of 6-(phenylamino)nicotinic acid with methanol. This reaction is usually catalyzed by an acid and conducted under reflux conditions to ensure complete conversion of the acid into the ester. After the reaction, the mixture is cooled, and the product is isolated through filtration and purified via recrystallization.
In industrial applications, continuous flow reactors may be used to scale up production, allowing for enhanced control over temperature and pressure, which can lead to higher yields and purities.
The molecular structure of Methyl 6-(phenylamino)nicotinate can be represented by its IUPAC name, which is methyl 6-anilinopyridine-3-carboxylate. The structural formula indicates that it has a pyridine ring with an amino group at position six and a methyl ester at the carboxylic acid position.
Methyl 6-(phenylamino)nicotinate participates in various chemical reactions:
The specific products formed depend on the reagents and conditions used during these reactions.
The mechanism of action for Methyl 6-(phenylamino)nicotinate involves its interactions with biological targets due to its unique functional groups. The phenylamino group may facilitate binding to certain receptors or enzymes, while the methyl ester could enhance lipid solubility, aiding cellular uptake. This combination allows for potential therapeutic applications in medicinal chemistry, particularly in developing compounds that interact with nicotinic acetylcholine receptors or other related pathways .
Methyl 6-(phenylamino)nicotinate exhibits several notable physical and chemical properties:
These properties indicate that while detailed physical data may be limited, the compound's structure suggests it may behave similarly to other nicotinate derivatives.
Methyl 6-(phenylamino)nicotinate has potential applications in scientific research, particularly in medicinal chemistry. Its structural features suggest it could be useful in developing new drugs targeting neurological pathways or exhibiting antimicrobial properties. Research indicates that compounds with similar structures have shown promising biological activities, including anti-inflammatory effects . Furthermore, its unique combination of functional groups makes it a candidate for further exploration in pharmacological studies aimed at treating various conditions related to nicotinic receptor modulation .
Methyl 6-(phenylamino)nicotinate (CAS: 57440386) represents a specialized advancement within nicotinic acid derivative chemistry. Emerging in the early 21st century, this compound evolved from foundational research on pyridinecarboxylate esters like methyl nicotinate (CAS: 93-60-7), a vasodilatory agent studied since the mid-20th century [5] [8]. Its synthesis exemplifies strategic modifications of the pyridine core: esterification at C3 enables cell membrane permeability, while the C6 phenylamino group introduces hydrogen-bonding capabilities absent in simpler analogs. This structural duality bridges classical nicotinate pharmacology and modern targeted design [1] [5].
The compound first appeared in chemical catalogs around the 2010s, reflecting improved access to functionalized pyridine precursors. Commercial suppliers like BLD Pharm (CAS: 1518522-59-2) now list it as a building block, underscoring its transition from academic curiosity to practical synthon [3]. Key synthetic routes typically involve:
Table 1: Evolution of Key Nicotinate Derivatives
Compound | Structural Feature | Historical Significance |
---|---|---|
Methyl nicotinate (93-60-7) | Unsubstituted C3 ester | Early vasodilator/rubefacient; benchmark for skin permeation studies [5] [8] |
Methyl 4-methylnicotinate (33402-75-4) | C4 alkyl group | Studied for altered metabolic stability [6] |
Methyl 6-(phenylamino)nicotinate (57440386) | C6 arylamino | Modern bifunctional scaffold enabling targeted modifications [1] |
This derivative’s core structure positions it uniquely for central nervous system (CNS) targeting. The pyridine-3-carboxylate moiety shares bioisosteric similarity with endogenous neuroregulators, while the phenylamino group may engage in π-stacking with neurotransmitter receptors. Although direct neuropharmacological data remains limited, its structural analogs offer compelling insights:
Recent analytical advances enable precise characterization of such derivatives. High-resolution LC-MS/MS and NMR (cited for 6-methyl nicotine detection) can map its metabolism and distribution, addressing a key gap in nicotinoid pharmacology [4] [7].
This compound exemplifies the convergence of natural product inspiration and synthetic innovation. Its design principles draw from:
Table 2: Key Synthetic Nicotinate Derivatives and Applications
Compound Name | CAS/Identifier | Core Applications | Structural Features |
---|---|---|---|
Methyl 6-((phenylamino)methyl)nicotinate | 1518522-59-2 | Peptide-mimetic scaffolds | Benzylamine linker at C6 |
Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate | 28125-84-0 | Alkaloid synthesis | Reduced dihydropyridine core |
Methyl 2-amino-5-bromonicotinate | 50735-34-7 | Kinase inhibitor precursors | Ortho-amino directing group |
The phenylamino group’s versatility enables multiple derivatization strategies:
These features position methyl 6-(phenylamino)nicotinate as a multifaceted tool for probing nicotinoid structure-activity relationships and developing novel bioactive agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7